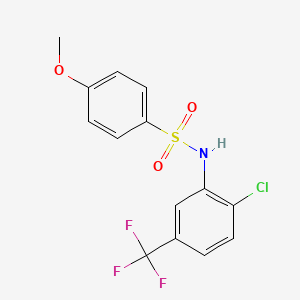

N-(2-氯-5-(三氟甲基)苯基)-4-甲氧基苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

科学研究应用

氯化试剂和合成

N-(2-氯-5-(三氟甲基)苯基)-4-甲氧基苯磺酰胺和相关化合物已被用作有机合成中的氯化剂。Xiao-Qiu Pu 等人 (2016) 描述了使用结构简单且反应性高的氯化试剂对 1,3-二酮、β-酮酯、苯甲酰三氟丙酮、酚、苯甲醚、杂芳烃和芳香胺进行氯化,获得了良好至高产率的氯化产物(Xiao-Qiu Pu 等人,2016)。

抗肿瘤应用

一些磺酰胺化合物,包括与 N-(2-氯-5-(三氟甲基)苯基)-4-甲氧基苯磺酰胺在结构上相关的化合物,已被研究其抗肿瘤特性。例如,T. Owa 等人 (2002) 在基于细胞的抗肿瘤筛选中研究了磺酰胺重点库中的化合物,确定了已进入临床试验的有效细胞周期抑制剂。这些化合物通过影响细胞周期阶段来破坏微管蛋白聚合或充当抗增殖剂(T. Owa 等人,2002)。

C(sp2)-H 键的氰化

N-氰基-N-苯基-对甲基苯磺酰胺已被用作氰化试剂,用于在铑催化的烯烃螯合辅助 C-H 键的选择性氰化中。Manthena Chaitanya 和 P. Anbarasan (2015) 描述的这种方法允许以良好至优异的产率合成多种取代的丙烯腈,突出了磺酰胺化合物在促进新型有机转化中的效用(Manthena Chaitanya & P. Anbarasan, 2015)。

亲电氰化

N-氰基-N-苯基-对甲基苯磺酰胺也已被用作亲电氰化试剂,用于从(杂)芳基溴化物合成各种苯甲腈。P. Anbarasan、H. Neumann 和 M. Beller (2011) 通过合成药物中间体并以良好至优异的产率显示二溴芳烃的化学选择性单氰化,证明了这种方法的效率(P. Anbarasan, H. Neumann, & M. Beller, 2011)。

作用机制

Target of Action

The primary target of N-(2-Chloro-5-(trifluoromethyl)phenyl)-4-methoxybenzenesulfonamide is Thymidylate synthase . This enzyme plays a crucial role in the synthesis of thymidine monophosphate (dTMP), which is essential for DNA replication and repair .

Mode of Action

It is known to interact with its target, thymidylate synthase . The interaction with this enzyme could potentially lead to inhibition of its activity, thereby affecting DNA synthesis and cell proliferation .

Biochemical Pathways

Given its target, it is likely to impact thedTMP synthesis pathway . By inhibiting Thymidylate synthase, the compound could disrupt the synthesis of dTMP, leading to DNA replication stress and potentially cell death .

Result of Action

Given its potential to inhibit thymidylate synthase, it could lead toDNA replication stress and potentially cell death .

Action Environment

Factors such as pH, temperature, and the presence of other molecules could potentially affect its activity .

属性

IUPAC Name |

N-[2-chloro-5-(trifluoromethyl)phenyl]-4-methoxybenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClF3NO3S/c1-22-10-3-5-11(6-4-10)23(20,21)19-13-8-9(14(16,17)18)2-7-12(13)15/h2-8,19H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJCLVVBGNLNOPR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClF3NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-methyl-N-{[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-pyrazole-4-sulfonamide](/img/structure/B2868097.png)

![(2Z)-2-[(4-chloro-2-methylphenyl)imino]-8-methoxy-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2868107.png)

![1,7-dimethyl-9-(3-methylphenyl)-3-(2-morpholin-4-ylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2868110.png)

![1,2-Bis(2-(4-(dibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl)ethoxy)ethane tetrahydrochloride](/img/no-structure.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-fluorobenzamide hydrochloride](/img/structure/B2868114.png)

![[(5-Chloro-2-methoxyphenyl)sulfonyl][4-(6-methylbenzothiazol-2-yl)phenyl]amine](/img/structure/B2868116.png)

methanone](/img/structure/B2868117.png)